2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride

Description

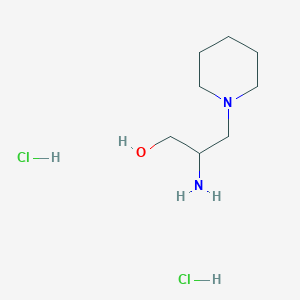

2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride is a propanolamine derivative featuring a piperidine ring substituted at the 3-position of the propane backbone. The dihydrochloride salt form enhances solubility and stability, making it suitable for laboratory use. Key structural attributes include:

- Molecular backbone: 2-amino-propan-1-ol.

- Substituent: Piperidin-1-yl group (a six-membered nitrogen-containing heterocycle).

- Salt form: Dihydrochloride (two HCl molecules per compound unit).

Properties

IUPAC Name |

2-amino-3-piperidin-1-ylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c9-8(7-11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTBFJPYMVSZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of piperidine with an appropriate amino alcohol. One common method involves the reductive amination of 3-piperidone with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic substitutions, making it useful for generating diverse derivatives.

- Reduction and Oxidation : It can be reduced to form amines or alcohols and oxidized to yield oxides or other functional groups.

Research indicates that this compound exhibits potential biological activities, which are being explored in several contexts:

Case Study: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antitumor efficacy against p53-deficient tumors. The results demonstrated significant inhibition of tumor growth, suggesting its potential as an anticancer agent.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. Findings indicated that it could enhance cognitive function and reduce neuronal death through modulation of cholinergic pathways, highlighting its therapeutic potential in neurodegenerative diseases.

Medicinal Chemistry

The compound is being studied for its role in drug development, particularly as a scaffold for creating new pharmacological agents. Its ability to interact with various biological targets positions it as a candidate for further exploration in treating conditions such as cancer and neurodegenerative disorders.

Industrial Applications

In the industrial sector, this compound is utilized in the production of various chemicals and materials. Its properties make it suitable for applications in pharmaceuticals and biochemicals, where it can serve as an organic buffer or reagent .

Uniqueness and Versatility

The unique stereochemistry and functional groups present in this compound contribute to its distinct chemical behavior and biological effects, making it a versatile compound for research and industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through binding to active sites on proteins, altering their function and activity .

Comparison with Similar Compounds

2-Amino-3-(pyridin-2-yl)propan-1-ol Dihydrochloride

- Molecular formula : C₈H₁₄Cl₂N₂O .

- Molecular weight : 225.11 g/mol .

- CAS : 1803605-98-2 .

- Key differences : Replaces the piperidine ring with a pyridine ring. Pyridine’s aromaticity and reduced basicity compared to piperidine may alter solubility and receptor binding.

- Applications : Marketed as a versatile scaffold for drug discovery (e.g., kinase inhibitors) .

(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol Dihydrochloride

3-(4-Aminopiperidin-1-yl)propan-1-ol

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Hydrochloride

- Molecular formula : C₁₄H₂₁ClN₂O .

- Molecular weight : 268.78 g/mol .

- CAS : 879006-67-4 .

- Key differences : Ketone group replaces the alcohol at the 1-position, reducing hydrophilicity. The phenyl group introduces aromatic interactions.

- Applications: Potential use in CNS-targeting agents due to lipophilic aromatic moieties .

2-Amino-1,3-propanediol

- Molecular formula: C₃H₉NO₂ .

- Molecular weight : 91.10 g/mol .

- CAS : 534-03-2 .

- Key differences : Simpler structure lacking heterocyclic substituents. Serves as a precursor for glycidol derivatives or β-blocker analogs .

Comparative Data Table

Structural and Functional Insights

- Heterocyclic Influence : Piperidine derivatives exhibit higher basicity than pyridine analogs due to the saturated nitrogen ring, affecting protonation states under physiological conditions .

- Salt Forms : Dihydrochloride salts (e.g., in pyridine analogs) enhance aqueous solubility, critical for in vitro assays .

- Stereochemistry : Enantiomers like the (S)-form may exhibit distinct biological activities, underscoring the need for chiral resolution in drug development .

- Functional Groups: Ketone-containing analogs (e.g., 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one) prioritize lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C₈H₁₈Cl₂N₂O

- Molecular Weight : 227.15 g/mol

- Purity : >95% (as indicated by suppliers) .

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential effects on inflammatory pathways. The piperidine moiety is known for its role in modulating various receptors, including histamine and serotonin receptors, which are crucial in neurological and psychiatric disorders.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects:

- Anti-inflammatory Activity : Compounds that share structural features with 2-Amino-3-(piperidin-1-yl)propan-1-ol have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Neurological Effects : The piperidine ring's presence is associated with modulation of neurotransmitter release, which could be beneficial in treating conditions like depression and anxiety .

In Vitro Studies

In vitro studies have demonstrated that derivatives of the compound can significantly affect cell viability and inflammation markers. For instance, a study found that certain piperidine derivatives inhibited IL-1β release in macrophages, indicating potential anti-inflammatory properties .

Table of Biological Activity Data

| Study Reference | Biological Activity | Concentration (µM) | Effect Observed |

|---|---|---|---|

| IL-1β Inhibition | 10 | 19.4% reduction | |

| Cytotoxicity | 50 | 29.1% inhibition | |

| Histamine Receptor Binding | Varies | Moderate affinity |

Case Study 1: Anti-inflammatory Properties

A study focusing on the modulation of NLRP3 inflammasome activity showed that compounds related to 2-Amino-3-(piperidin-1-yl)propan-1-ol could prevent pyroptosis and reduce IL-1β levels in LPS/ATP-stimulated macrophages. This suggests a promising avenue for developing anti-inflammatory drugs targeting similar pathways .

Case Study 2: Neuroprotective Potential

Another investigation highlighted the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. These compounds were shown to enhance mitochondrial function and reduce oxidative stress markers in neuronal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride in laboratory settings?

- Methodological Answer : The compound is typically synthesized via amination of a propanol derivative with piperidine, followed by dihydrochloride salt formation using hydrochloric acid. Purification often involves recrystallization from ethanol/water mixtures. Structural confirmation requires nuclear magnetic resonance (NMR; 1H and 13C) and elemental analysis to verify stoichiometry and purity .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity (>97%). NMR spectroscopy (1H, 13C) confirms structural features, while mass spectrometry (MS) validates molecular weight. Elemental analysis ensures stoichiometric equivalence of the dihydrochloride salt .

Q. What are the best practices for safe handling and storage of this compound?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to prevent inhalation exposure. Contaminated surfaces should be rinsed with water and ethanol .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. Coupling computational data with experimental screening (e.g., solvent polarity, temperature gradients) reduces trial-and-error iterations. ICReDD’s integrated approach exemplifies this methodology .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Cross-validate data using complementary techniques (e.g., NMR, HPLC-MS, X-ray crystallography). Adjust solvent systems to mitigate signal splitting in NMR. Computational simulations (e.g., ChemDraw NMR prediction) can model expected spectral patterns to identify anomalies .

Q. How can researchers design experiments to study this compound’s reactivity in novel catalytic systems?

- Methodological Answer : Employ kinetic studies with variable catalyst loadings (e.g., palladium or enzyme-based systems). Monitor reaction intermediates via in-situ infrared (IR) spectroscopy. Use design of experiments (DoE) frameworks to assess interactions between temperature, solvent, and catalyst efficiency .

Q. What methodologies address low yields in dihydrochloride salt formation?

- Methodological Answer : Optimize HCl stoichiometry during salt formation. Screen counterion sources (e.g., gaseous HCl vs. aqueous HCl). Recrystallization solvents (e.g., ethanol/acetone mixtures) can improve crystal lattice stability. PXRD (powder X-ray diffraction) analysis ensures salt phase purity .

Data Contradiction and Validation

Q. How should researchers validate conflicting solubility data reported in literature?

- Methodological Answer : Conduct systematic solubility tests in buffered aqueous solutions (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Use dynamic light scattering (DLS) to detect aggregation. Compare results with computational solubility predictions (e.g., COSMO-RS) .

Q. What experimental controls are critical for reproducibility in biological assays involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.